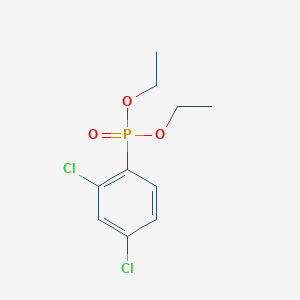![molecular formula C23H27NOSi B13699189 4-[(tert-Butyldiphenylsilyl)oxy]benzylamine](/img/structure/B13699189.png)
4-[(tert-Butyldiphenylsilyl)oxy]benzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(tert-Butyldiphenylsilyl)oxy]benzylamine is a chemical compound that features a benzylamine group protected by a tert-butyldiphenylsilyl (TBDPS) group. This compound is often used in organic synthesis, particularly in the protection of amine groups to prevent unwanted reactions during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tert-Butyldiphenylsilyl)oxy]benzylamine typically involves the protection of the hydroxyl group of benzylamine with the TBDPS group. The reaction is usually carried out using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran (THF) and are performed under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(tert-Butyldiphenylsilyl)oxy]benzylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: The TBDPS group can be removed using tetrabutylammonium fluoride (TBAF) in THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
4-[(tert-Butyldiphenylsilyl)oxy]benzylamine is utilized in various scientific research fields:
Biology: The compound can be used in the synthesis of biologically active molecules, where protection of the amine group is crucial.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Mechanism of Action
The mechanism by which 4-[(tert-Butyldiphenylsilyl)oxy]benzylamine exerts its effects primarily involves the protection of the amine group. The TBDPS group provides steric hindrance, preventing unwanted reactions at the amine site. This protection is particularly useful in multi-step synthesis, where selective deprotection can be achieved under specific conditions, such as treatment with fluoride ions .
Comparison with Similar Compounds
Similar Compounds
4-[(tert-Butyldimethylsilyl)oxy]benzylamine: Similar in structure but with dimethyl groups instead of diphenyl groups.
4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde: Contains an aldehyde group instead of an amine group.
Uniqueness
4-[(tert-Butyldiphenylsilyl)oxy]benzylamine is unique due to the presence of the diphenyl groups in the TBDPS moiety, which provides greater steric hindrance and stability compared to the dimethyl analogs. This makes it particularly useful in protecting amine groups in complex synthetic routes where selective deprotection is required .
Properties
Molecular Formula |
C23H27NOSi |
|---|---|
Molecular Weight |
361.6 g/mol |
IUPAC Name |
[4-[tert-butyl(diphenyl)silyl]oxyphenyl]methanamine |
InChI |
InChI=1S/C23H27NOSi/c1-23(2,3)26(21-10-6-4-7-11-21,22-12-8-5-9-13-22)25-20-16-14-19(18-24)15-17-20/h4-17H,18,24H2,1-3H3 |
InChI Key |
NZSOHHRMZCUSIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=C(C=C3)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



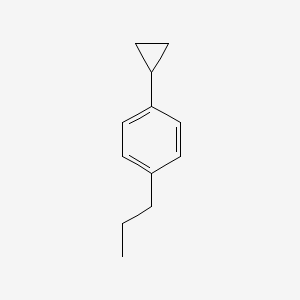
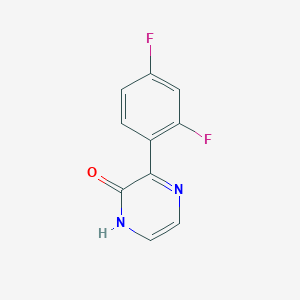

![2,6-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B13699124.png)

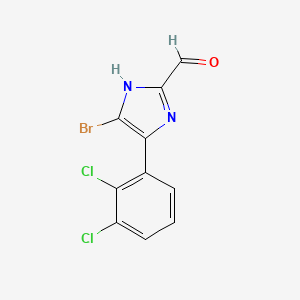
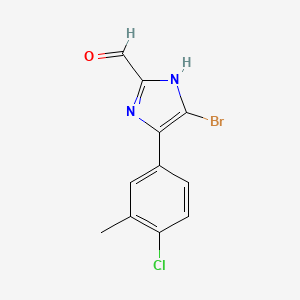
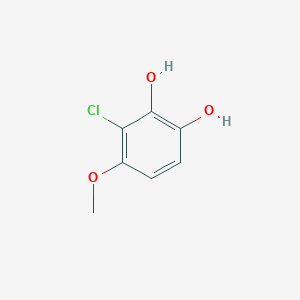
![4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13699156.png)
![5-Dimethylamino-1-methyl-3-piperidin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13699159.png)
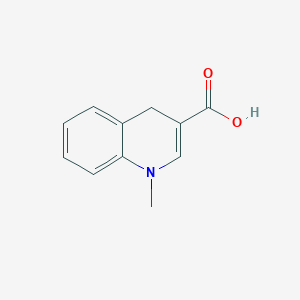
![Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate](/img/structure/B13699171.png)
